BenchChemオンラインストアへようこそ!

Nafenopin-CoA

Purinergic signaling Receptor pharmacology Cardiovascular research

Choose Nafenopin-CoA for its exclusive intracellular effector function. Unlike the parent drug nafenopin, it is a potent P2Y1 antagonist (KB=58 nM) and the strongest fibrate-CoA ACC inhibitor (Ki=14.5 µM). Its formation relies on a kinetically distinct ligase, essential for studying unique xenobiotic-lipid interactions.

Molecular Formula C41H56N7O18P3S
Molecular Weight 1059.9 g/mol
CAS No. 112195-81-0
Cat. No. B038139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafenopin-CoA
CAS112195-81-0
Synonymscoenzyme A, nafenopin-
nafenopin-CoA
nafenopin-coenzyme A
Molecular FormulaC41H56N7O18P3S
Molecular Weight1059.9 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CCCC6=CC=CC=C56)O
InChIInChI=1S/C41H56N7O18P3S/c1-40(2,21-62-69(59,60)66-68(57,58)61-20-29-33(65-67(54,55)56)32(50)38(63-29)48-23-47-31-35(42)45-22-46-36(31)48)34(51)37(52)44-17-16-30(49)43-18-19-70-39(53)41(3,4)64-26-14-12-25(13-15-26)28-11-7-9-24-8-5-6-10-27(24)28/h5-6,8,10,12-15,22-23,28-29,32-34,38,50-51H,7,9,11,16-21H2,1-4H3,(H,43,49)(H,44,52)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28?,29-,32-,33-,34+,38-/m1/s1
InChIKeyMUIWZLHYOXABMT-WFSMWQGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nafenopin-CoA (CAS 112195-81-0): Quantitative Evidence for PPARα and P2Y1 Research Applications


Nafenopin-CoA (Nafenopin-coenzyme A) is the active, metabolized acyl-CoA thioester derivative of the peroxisome proliferator nafenopin. It is an endogenous-like chemical probe used to dissect lipid metabolism pathways and receptor pharmacology. As the primary intracellular effector, its formation is a necessary step for initiating peroxisome proliferation in hepatocytes [1]. Nafenopin-CoA distinguishes itself from its parent drug, nafenopin, which lacks independent activity at key targets like the P2Y1 receptor [2], and from other fibrate-CoA esters through unique kinetic and binding properties.

Why Nafenopin-CoA Cannot Be Replaced by Other Fibrate-CoA Esters or its Parent Drug


Generic substitution among fibrate-CoA thioesters or their parent drugs is scientifically unsound. While structurally related, nafenopin-CoA possesses a distinct combination of molecular properties that define its pharmacological and biochemical activity. Critically, the parent drug nafenopin shows no direct antagonism at the P2Y1 receptor, a function exclusively executed by its CoA conjugate [1]. Furthermore, the formation and clearance of nafenopin-CoA are mediated by kinetically distinct ligases that differ significantly from those for endogenous lipids like palmitoyl-CoA and even other fibrate derivatives like ciprofibroyl-CoA [2][3]. This divergence in metabolic activation and target engagement means that using a different fibrate-CoA ester will not recapitulate the same experimental outcomes, leading to confounded data and misinterpretation of biological pathways.

Quantitative Evidence for Nafenopin-CoA's Differentiation from Analogs


P2Y1 Receptor Antagonism: Nafenopin-CoA is 2.5x More Potent than Ciprofibroyl-CoA

Nafenopin-CoA is a significantly more potent antagonist of the human P2Y1 receptor compared to its closest clinical analog, ciprofibroyl-CoA. In a direct head-to-head study using Xenopus laevis oocytes expressing the human receptor, nafenopin-CoA demonstrated a dissociation constant (KB) of 58 nM, while ciprofibroyl-CoA had a KB of 148 nM [1]. This corresponds to a 2.5-fold higher affinity. Critically, the parent drug nafenopin at a concentration of 100 µM had no effect on receptor activity, confirming that the CoA conjugation is a prerequisite for this specific pharmacological action [1].

Purinergic signaling Receptor pharmacology Cardiovascular research

Acetyl-CoA Carboxylase (ACC) Inhibition: Nafenopin-CoA as the Most Potent Fibrate-CoA Inhibitor

Nafenopin-CoA is the most potent inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, among a panel of tested fibrate-CoA thioesters. An in vitro study comparing the CoA thioesters of nafenopin, clofibric acid, and other carboxyl-containing chemicals found that nafenopin-CoA inhibited ACC with an inhibition constant (Ki) of 14.5 µM [1]. This was stronger than the inhibition exhibited by other fibrate-CoA esters in the same study, which varied in their potency. For comparison, the endogenous feedback inhibitor palmitoyl-CoA had a Ki of 2.22 µM, underscoring the significant, though less than physiological, inhibitory capacity of nafenopin-CoA [1].

Lipid metabolism Enzyme kinetics Metabolic disease

Microsomal Metabolism: A Kinetically Distinct Pathway from Ciprofibrate and Palmitate

The hepatic microsomal formation of nafenopin-CoA is catalyzed by a ligase with a unique kinetic and inhibitor profile, distinguishing it from both endogenous fatty acid metabolism and the processing of other fibrate drugs. The high-affinity isoform responsible for nafenopin-CoA synthesis has a Michaelis constant (Km) of 6 ± 2.5 µM and a maximum velocity (Vmax) of 0.33 ± 0.12 nmol/mg/min [1]. Critically, the formation of palmitoyl-CoA, a key endogenous lipid metabolite, is inhibited by nafenopin with a Ki of 53 µM. In contrast, the closely related drug ciprofibrate is a very weak inhibitor of this pathway, with a Ki of 1000 µM—a nearly 19-fold difference in potency [1]. This demonstrates that nafenopin actively and potently interferes with normal lipid processing, a property not shared by ciprofibrate.

Drug metabolism Enzyme kinetics Xenobiotic processing

Peroxisomal Activation: A Separate Ligase Defines Nafenopin-CoA Synthesis

Nafenopin-CoA is also synthesized within peroxisomes by a dedicated ligase that is immunologically and kinetically distinct from the peroxisomal long-chain fatty acid-CoA ligase. The high-affinity peroxisomal isoform has a Km of 6.7 µM and a Vmax of 0.31 nmol/mg/min [1]. The selective nature of this pathway is underscored by the differential inhibitory effects of other fibrates: ciprofibrate inhibits this ligase with a Ki of 60.2 µM, whereas clofibric acid has a Ki of 86.8 µM [1]. Crucially, an antibody against microsomal palmitoyl-CoA ligase failed to inhibit peroxisomal nafenopin-CoA ligase activity, providing strong evidence that these are distinct enzymes [1].

Organelle metabolism Peroxisome biology Enzyme characterization

Cytosolic Binding Profile: Predominant Binding to Novel 35-40 kDa Polypeptides

The intracellular trafficking and function of nafenopin-CoA are governed by its unique binding profile to cytosolic proteins. Radioligand binding studies in rat liver cytosol identified at least three distinct binding sites. Notably, 60-70% of total specific nafenopin-CoA binding was associated with a class of 35-40 kDa polypeptides, a molecular weight range not previously described for acyl-CoA binding proteins [1]. This binding is displaceable by the CoA esters of other peroxisome proliferators like ciprofibrate and tibric acid, but, importantly, not by the free drug nafenopin, for which no binding sites were observed [1]. This pattern differs from binding sites for other acyl-CoAs, indicating a specialized set of intracellular handlers for this xenobiotic.

Protein binding Cellular trafficking Acyl-CoA binding proteins

Primary Research Scenarios Enabled by Nafenopin-CoA's Unique Properties


Mapping the Hydrophobic Pocket of P2Y1 Antagonists

Researchers studying purinergic signaling can utilize nafenopin-CoA to map the hydrophobic binding pocket of the P2Y1 receptor. Its high affinity (KB = 58 nM) and 2.5-fold greater potency compared to the ciprofibroyl-CoA analog make it an ideal high-sensitivity probe for competitive binding assays and structure-function studies of this receptor [1].

Establishing Benchmark ACC Inhibition in Fibrate SAR Studies

In the development of new lipid-lowering agents, nafenopin-CoA serves as the critical benchmark for maximum acetyl-CoA carboxylase (ACC) inhibition achievable by a fibrate-CoA ester. Its Ki of 14.5 µM represents the most potent inhibition in its class and provides a quantifiable target for designing and validating novel compounds aimed at modulating this pathway [2].

Investigating Xenobiotic Interference with Endogenous Fatty Acid Metabolism

Nafenopin-CoA is the essential compound for experiments designed to dissect the mechanism by which xenobiotics disrupt endogenous lipid processing. Its unique ability to potently inhibit palmitoyl-CoA formation (Ki = 53 µM) through a kinetically distinct microsomal ligase—a property nearly 20-fold weaker with ciprofibrate—makes it the only viable tool for studying this specific drug-lipid interaction [3].

Probing Peroxisomal Activation Pathways and Enzyme Specificity

For investigations into organelle-specific drug metabolism, nafenopin-CoA is the required substrate. The existence of a dedicated peroxisomal nafenopin-CoA ligase, which is immunologically distinct from the long-chain fatty acid-CoA ligase, allows researchers to use this compound to selectively probe the function and regulation of this unique xenobiotic activation pathway [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nafenopin-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.